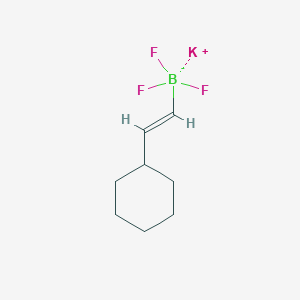
Potassium (E)-(2-cyclohexylvinyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (E)-(2-cyclohexylvinyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds have gained significant attention due to their unique properties, including their ability to participate in various chemical reactions, particularly in cross-coupling reactions. The stability of potassium organotrifluoroborates makes them valuable reagents in both academic and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of potassium (E)-(2-cyclohexylvinyl)trifluoroborate typically involves the hydroboration of an alkyne followed by treatment with potassium hydrogen fluoride (KHF2). The process begins with the hydroboration of an alkyne using a rhodium catalyst to form the corresponding boronic ester. This intermediate is then treated with KHF2 to yield the desired potassium organotrifluoroborate .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates often employs scalable and efficient methods to ensure high yields and purity. The use of non-etching conditions and simple work-up procedures are crucial for large-scale synthesis. The process avoids the use of highly reactive and toxic reagents, making it safer and more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (E)-(2-cyclohexylvinyl)trifluoroborate undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: It can participate in oxidation reactions to form boronic acids and reduction reactions to yield alkanes.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted alkenes and alkanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium (E)-(2-cyclohexylvinyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium (E)-(2-cyclohexylvinyl)trifluoroborate exerts its effects primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bonds . This process is facilitated by the stability and reactivity of the trifluoroborate group, which acts as a reservoir for the reactive boronate species .
Comparación Con Compuestos Similares
- Potassium vinyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium alkyltrifluoroborates
Comparison: Potassium (E)-(2-cyclohexylvinyl)trifluoroborate is unique due to its specific structural features, which impart distinct reactivity and stability compared to other organotrifluoroborates. Its cyclohexylvinyl group provides steric and electronic properties that can influence the outcome of chemical reactions, making it a valuable reagent for selective transformations .
Propiedades
Fórmula molecular |
C8H13BF3K |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
potassium;[(E)-2-cyclohexylethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H13BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h6-8H,1-5H2;/q-1;+1/b7-6+; |
Clave InChI |
HBCONTZSPSRXMF-UHDJGPCESA-N |
SMILES isomérico |
[B-](/C=C/C1CCCCC1)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1CCCCC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
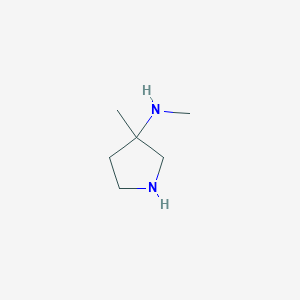
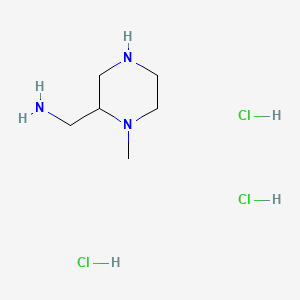
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
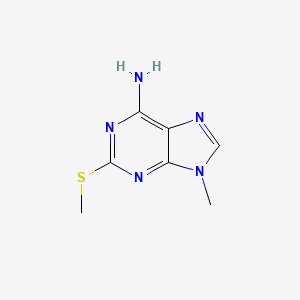
![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)
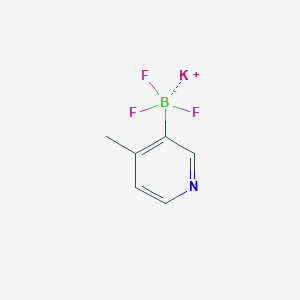


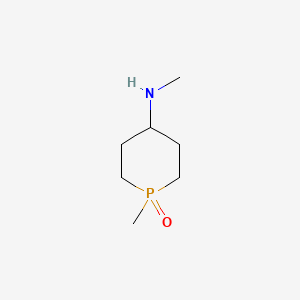

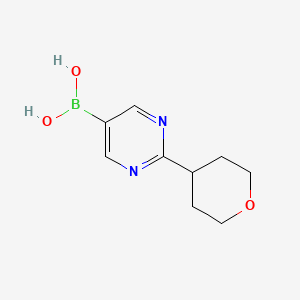
![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
